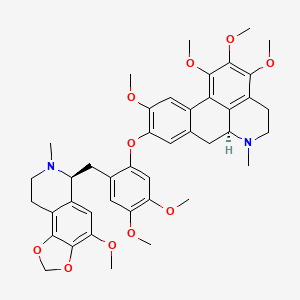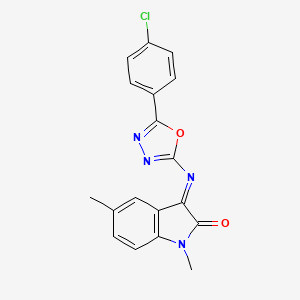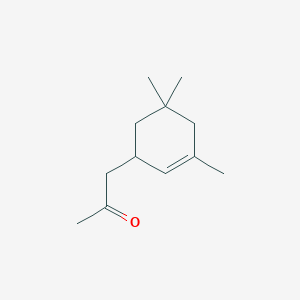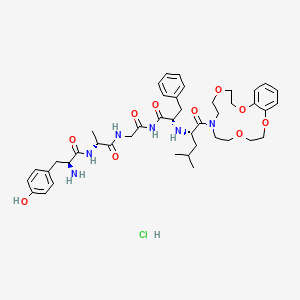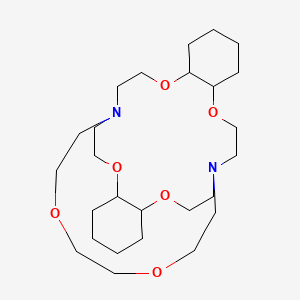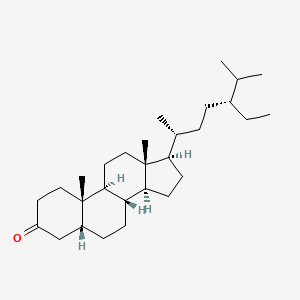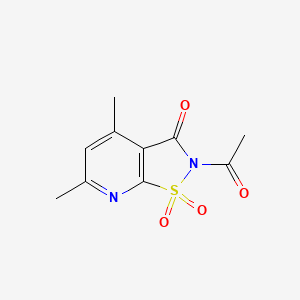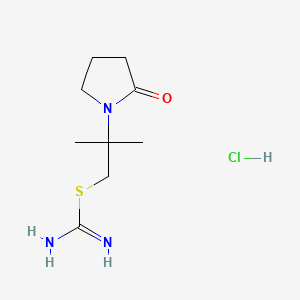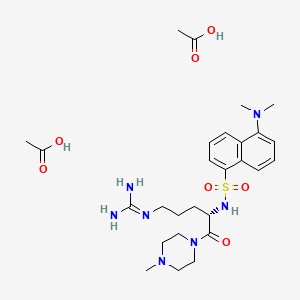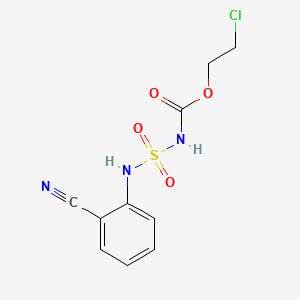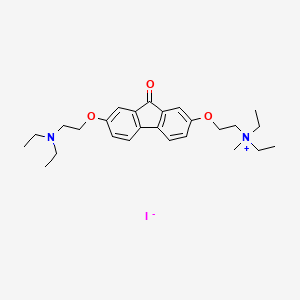
(2-((7-(2-(Diethylamino)ethoxy)-9-oxo-2-fluorenyl)oxy)ethyl)diethylmethylammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-((7-(2-(Diethylamino)ethoxy)-9-oxo-2-fluorenyl)oxy)ethyl)diethylmethylammonium iodide is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-((7-(2-(Diethylamino)ethoxy)-9-oxo-2-fluorenyl)oxy)ethyl)diethylmethylammonium iodide typically involves multiple steps. The process begins with the preparation of the fluorenone derivative, followed by the introduction of the diethylaminoethoxy group. The final step involves the quaternization of the amine with methyl iodide to form the ammonium iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(2-((7-(2-(Diethylamino)ethoxy)-9-oxo-2-fluorenyl)oxy)ethyl)diethylmethylammonium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the fluorenone moiety to a fluorenol derivative.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone oxides, while reduction can produce fluorenol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-((7-(2-(Diethylamino)ethoxy)-9-oxo-2-fluorenyl)oxy)ethyl)diethylmethylammonium iodide is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology
In biological research, this compound can be used as a fluorescent probe due to its unique structural properties.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (2-((7-(2-(Diethylamino)ethoxy)-9-oxo-2-fluorenyl)oxy)ethyl)diethylmethylammonium iodide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-(Diethylamino)ethyl)fluorenone
- (2-(Diethylamino)ethoxy)fluorene
- (2-(Diethylamino)ethyl)methylammonium iodide
Uniqueness
What sets (2-((7-(2-(Diethylamino)ethoxy)-9-oxo-2-fluorenyl)oxy)ethyl)diethylmethylammonium iodide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
93418-47-4 |
|---|---|
Formule moléculaire |
C26H37IN2O3 |
Poids moléculaire |
552.5 g/mol |
Nom IUPAC |
2-[7-[2-(diethylamino)ethoxy]-9-oxofluoren-2-yl]oxyethyl-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C26H37N2O3.HI/c1-6-27(7-2)14-16-30-20-10-12-22-23-13-11-21(19-25(23)26(29)24(22)18-20)31-17-15-28(5,8-3)9-4;/h10-13,18-19H,6-9,14-17H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
ZMZHCVJSQUVRRM-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCC[N+](C)(CC)CC.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


